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Compound of Interest

Compound Name:
3-piperazin-1-yl-1H-pyridazin-6-

one

Cat. No.: B116175 Get Quote

In-Depth Technical Guide: 3-piperazin-1-yl-1H-
pyridazin-6-one
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-piperazin-1-yl-1H-pyridazin-6-
one, a heterocyclic compound belonging to the pyridazinone class of molecules. This class is

of significant interest in medicinal chemistry due to the broad spectrum of biological activities

exhibited by its derivatives. This document consolidates key chemical data, a representative

synthetic protocol, and an exploration of the signaling pathways implicated in its therapeutic

potential.

Core Compound Identification
The compound 3-piperazin-1-yl-1H-pyridazin-6-one exists in tautomeric equilibrium with 6-(1-

piperazinyl)-3-pyridazinol. The Chemical Abstracts Service (CAS) has assigned a registry

number to the hydroxyl tautomer.
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Property Value

Chemical Name 3-piperazin-1-yl-1H-pyridazin-6-one

Synonym 6-(1-Piperazinyl)-3-pyridazinol

CAS Number 145276-53-5[1]

Molecular Formula C₈H₁₂N₄O

Molecular Weight 180.21 g/mol

Physicochemical and Pharmacological Data
Summary
The pyridazinone core is a versatile scaffold that has been incorporated into numerous

biologically active molecules. The following table summarizes the reported activities for various

derivatives of the 3-piperazinyl-pyridazinone framework.

Biological Activity
Key Molecular
Targets/Pathways

Therapeutic Potential

Anticancer
EGFR, VEGFR-2, BTK, PARP,

Tubulin Polymerization
Oncology

Anti-inflammatory

COX, NF-κB, TNF-α, IL-6, N-

formyl peptide receptors

(FPRs)

Inflammatory Disorders, Pain

Management

Cardiovascular

Phosphodiesterases (PDEs),

Renin-Angiotensin-

Aldosterone System

Hypertension, Heart Failure

Antimicrobial β-1,3-glucan synthase Fungal Infections

Neurological
Monoamine Oxidase B (MAO-

B)
Neurodegenerative Diseases

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.evitachem.com/product/evt-444627
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116175?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols: Synthesis of 3-piperazin-1-
yl-1H-pyridazin-6-one
The synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one can be achieved through a nucleophilic

substitution reaction. A general and widely applicable method involves the reaction of 3,6-

dichloropyridazine with piperazine. The following protocol is a representative procedure based

on established synthetic routes for analogous compounds.

Materials:

3,6-dichloropyridazine

Piperazine (anhydrous)

Ethanol

Triethylamine (or another suitable base)

Glacial Acetic Acid

Sodium Bicarbonate

Dichloromethane

Anhydrous Sodium Sulfate

Silica Gel for column chromatography

Ethyl acetate

Hexane

Procedure:

Step 1: Synthesis of 3-chloro-6-(piperazin-1-yl)pyridazine:

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol.
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Add an excess of anhydrous piperazine (e.g., 2-3 equivalents) to the solution. The excess

piperazine can also act as the base. Alternatively, a non-nucleophilic base like

triethylamine (1.1 equivalents) can be added.

The reaction mixture is heated to reflux and stirred for several hours (typically 4-8 hours).

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure.

The resulting residue is taken up in water and extracted with a suitable organic solvent

such as dichloromethane.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated in vacuo.

The crude product can be purified by column chromatography on silica gel using a mixture

of ethyl acetate and hexane as the eluent to yield pure 3-chloro-6-(piperazin-1-

yl)pyridazine.

Step 2: Hydrolysis to 3-piperazin-1-yl-1H-pyridazin-6-one:

The purified 3-chloro-6-(piperazin-1-yl)pyridazine from Step 1 is dissolved in glacial acetic

acid.

The solution is heated to reflux for several hours (typically 6-12 hours) to effect hydrolysis.

The reaction should be monitored by TLC.

After completion, the acetic acid is removed under reduced pressure.

The residue is neutralized with a saturated solution of sodium bicarbonate and then

extracted with dichloromethane.

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the

solvent is evaporated.

The crude product is purified by recrystallization or column chromatography to afford the

final product, 3-piperazin-1-yl-1H-pyridazin-6-one.
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Characterization:

The final compound should be characterized by standard analytical techniques, including:

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular

formula.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the

carbonyl group in the pyridazinone ring.

Melting Point (m.p.): To assess the purity of the compound.

Signaling Pathways and Mechanisms of Action
The diverse biological activities of 3-piperazinyl-pyridazin-6-one derivatives stem from their

ability to interact with various key signaling pathways. The following diagrams illustrate the

putative mechanisms of action in different therapeutic areas.
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Caption: Anticancer Signaling Pathways of Piperazinyl-Pyridazinone Derivatives.
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Caption: Anti-inflammatory Signaling Pathways of Piperazinyl-Pyridazinone Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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